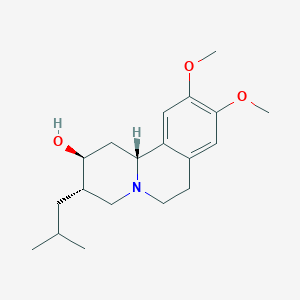

(2S,3S,11bR)-Dihydrotetrabenazine

Übersicht

Beschreibung

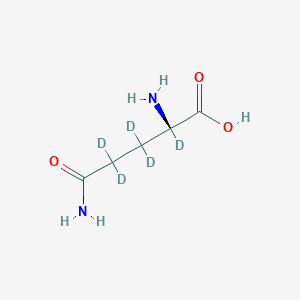

(2S,3S,11bR)-Dihydrotetrabenazine is an enantiomer of dihydrotetrabenazine (DTBZ), a metabolite of the amine-depleting drug tetrabenazine. This specific enantiomer is identified as the biologically active isomer resulting from the metabolic reduction of tetrabenazine. The importance of this compound lies in its potential for in vitro and in vivo studies of the vesicular monoamine transporter, which is significant for understanding and treating neurological disorders .

Synthesis Analysis

The synthesis of dihydrotetrabenazine involves the reduction of tetrabenazine using sodium borohydride in an ethanol solution. The process yields a mixture of enantiomers, including the (2R,3R,11bR) and (2S,3S,11bS) forms. The separation of these enantiomers can be achieved through chiral column liquid chromatography, allowing researchers to isolate the biologically active (2S,3S,11bR)-Dihydrotetrabenazine isomer for further study .

Molecular Structure Analysis

X-ray crystallography has been employed to determine the absolute configuration of the related compound, (−)-α-9-O-desmethyldihydrotetrabenazine, which was found to be the 2S, 3S, 11bS isomer. By extension, this analysis confirms that the (+)-α-dihydrotetrabenazine, which is the active metabolite, possesses the 2R, 3R, 11bR absolute configuration. The crystallographic parameters of DTBZ indicate a monoclinic space group with specific dimensions and angles that define its molecular structure .

Chemical Reactions Analysis

The active enantiomer of dihydrotetrabenazine, (2S,3S,11bR)-Dihydrotetrabenazine, is the product of a stereospecific metabolic reduction. The understanding of its chemical reactions is crucial for the synthesis of radiolabeled versions of the compound, which are essential for tracing and studying the vesicular monoamine transporter in biological systems. The specificity of the chemical reactions involved ensures that the active isomer can be studied without interference from its inactive counterpart .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrotetrabenazine are characterized by its crystallographic parameters, which include a monoclinic crystal system with a specific volume and density. These properties are important for the identification and quality control of the synthesized compound. The ability to produce crystals suitable for X-ray analysis is a testament to the purity and stability of the synthesized enantiomers .

Wissenschaftliche Forschungsanwendungen

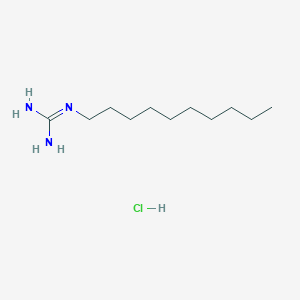

Synthetic Approaches and Biological Activities of Guanidinobenzazoles

- Benzazoles and derivatives, including compounds with guanidine moieties like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, display a range of biological activities. The synthetic chemists' interest in developing new procedures to access these compounds hints at a broad spectrum of potential therapeutic applications, such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis. This review article covers chemical aspects and synthetic approaches to guanidinobenzazoles, indicating their relevance in medicinal chemistry and potential as therapeutic agents (Rosales-Hernández et al., 2022).

CO2 Capture and Conversion via Nitrogen-doped Porous Polymers

- The development of nitrogen-rich porous adsorbent materials for CO2 capture showcases an innovative application in addressing environmental concerns. Covalent triazine frameworks (CTFs) are highlighted for their exceptional properties and potential in sustainable and cost-effective CO2 sequestration, indicating the importance of chemical research in environmental science (Mukhtar et al., 2020).

Heterocyclic Compounds with Triazine Scaffold

- The review on heterocyclic compounds bearing a triazine scaffold elaborates on the synthetic derivatives of triazine and their broad spectrum of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-inflammatory properties. This emphasizes triazine's significance in drug development and its potential as a core moiety for future pharmaceuticals (Verma et al., 2019).

Advanced Carbon Materials from Polybenzoxazines

- The article on advanced carbon materials derived from polybenzoxazines reviews the properties and applications of carbonaceous materials obtained from polybenzoxazines, including their use in electrodes, batteries, gas adsorbents, and catalysts. The versatility and thermal stability of benzoxazines highlight the intersection of material science and chemical engineering in creating novel materials for a wide range of applications (Shaer et al., 2021).

Eigenschaften

IUPAC Name |

(2S,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UAGQMJEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,11bR)-Dihydrotetrabenazine | |

CAS RN |

862377-27-3, 171598-74-6 | |

| Record name | RUS-350 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862377273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUS-350 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDAHLD17U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)